molecular formula C20H26 B167987 4,4'-di-tert-Butylbiphenyl CAS No. 1625-91-8

4,4'-di-tert-Butylbiphenyl

Cat. No. B167987
CAS RN: 1625-91-8
M. Wt: 266.4 g/mol
InChI Key: CDKCEZNPAYWORX-UHFFFAOYSA-N
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Description

4,4’-Di-tert-butylbiphenyl is a chemical compound used in various applications. It is used in the production of homoallylic amine derivatives . It is also used in the preparation of lithium di-tert-butylbiphenylide, a radical anion, which is superior to sodium or lithium naphthalenides for metalation reactions .


Synthesis Analysis

The synthesis of 4,4’-di-tert-butylbiphenyl involves the Friedel-Crafts alkylation reaction. The alkyl group is inserted by reacting the aromatic substrate with an alkyl halide (e.g., tert-butyl chloride) while catalyzing with a strong Lewis acid (e.g., Ferric chloride) .


Molecular Structure Analysis

The molecular structure of 4,4’-di-tert-butylbiphenyl can be represented by the formula C20H26 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4,4’-Di-tert-butylbiphenyl, along with lithium, catalyzes the reaction of chloromethyl ethyl ether and different carbonyl compounds to yield corresponding hydroxyethers . It also catalyzes the reductive opening of N-phenylazetidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-di-tert-butylbiphenyl include a molecular weight of 266.42 g/mol . The compound has a melting point of 392 K .

Scientific Research Applications

Thermochemical Properties

  • Thermochemical studies of 4-tert-butylbiphenyl and 4,4′-di-tert-butylbiphenyl reveal insights into their standard massic energies, standard enthalpies of vaporization, fusion, and sublimation. These properties are crucial for understanding the thermal behavior of these compounds in various applications (Melkhanova et al., 2009).
  • Heat capacity and thermodynamic functions of 4,4′-dimethylbiphenyl and 4,4′-di-tert-butylbiphenyl have been measured, providing valuable data for their use in materials science and engineering (Efimova et al., 2010).

Chemical Reactivity and Synthesis

  • 4,4'-Di-tert-butylbiphenyl has been used as a reagent in the synthesis of various functionalized derivatives, demonstrating its versatility in organic synthesis (Schlosser et al., 2004).
  • The compound has been incorporated into gold(III) compounds as a chelating, dicarbanionic ligand, indicating its potential in the development of novel organometallic complexes (David et al., 2014).

Electrochemistry

  • Electrodeposition studies of 4,4′-di-tert-butylbiphenyl peroxide from its anodic oxidation highlight its potential applications in electrochemistry and materials science (Abidi et al., 2017).

Thermal Stability

  • The thermal stability of 4,4'-di-tert-butylbiphenyl has been extensively studied, providing essential data for its use in high-temperature processes and materials (Repkin et al., 2010).

Catalysis

  • The compound has been explored as a catalyst in various chemical reactions, demonstrating its utility in organic synthesis and chemical engineering (Yus et al., 2001).

Future Directions

The future directions of 4,4’-di-tert-butylbiphenyl research could involve further exploration of its utility in organic synthesis . Its ability to accept electrons from Li metal to give a radical anion, which is highly effective in the conversion of alkyl halides to alkyllithiums, suggests potential applications in the field of organic chemistry .

properties

IUPAC Name

1-tert-butyl-4-(4-tert-butylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKCEZNPAYWORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048193
Record name 4,4'-Di-tert-butylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-di-tert-Butylbiphenyl

CAS RN

1625-91-8
Record name 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1625-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Di-tert-butyl-1,1'-biphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Di-tert-butylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-di-tert-butyl-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
SV Melkhanova, SM Pimenova… - The Journal of Chemical …, 2009 - Elsevier
The standard massic energies of compounds of 4-tert-butylbiphenyl and 4,4′-di-tert-butylbiphenyl were measured at T=298.15K by static-bomb combustion calorimetry. The standard …
Number of citations: 20 www.sciencedirect.com
B David, U Monkowius, J Rust, CW Lehmann… - Dalton …, 2014 - pubs.rsc.org
An oligomeric gold(III) compound containing dicarbanionic chelating 4,4′-di-tert-butylbiphenyl was prepared via transmetallation using the corresponding organotin(IV) compound. …
Number of citations: 52 pubs.rsc.org
J Almena, F Foubelo, M Yus - Tetrahedron, 1994 - Elsevier
The reaction of N-phenylazetidine 1a with an excess of lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (5 mol %) in THF at −15C leads to the corresponding dianion …
Number of citations: 60 www.sciencedirect.com
RR Hill, SD Rychnovsky - The Journal of Organic Chemistry, 2016 - ACS Publications
Several procedures were evaluated for the preparation of lithium 4,4′-di-tert-butylbiphenylide (LiDBB, Freeman’s reagent) from lithium metal and 4,4′-di-tert-butylbiphenyl (DBB) in …
Number of citations: 36 pubs.acs.org
M Hashemzadeh, AR Howell - Tetrahedron Letters, 2000 - Elsevier
3,3-Dimethyl-2-methylene-4-phenyloxetane (5) undergoes reductive cleavage with lithium and 4,4′-di-tert-butylbiphenyl (DTBB) to give an intermediate dianion, which reacts …
Number of citations: 31 www.sciencedirect.com
A Guijarro, M Yus - Tetrahedron letters, 1993 - Elsevier
The reaction of an equimolar amount of chloromethyl ethyl ether (1) and different carbonyl compounds (2) with an excess of lithium powder (1:7 molar ratio) in the presence of a catalytic …
Number of citations: 48 www.sciencedirect.com
RM Varushchenko, AA Efimova, AI Druzhinina… - The Journal of Chemical …, 2010 - Elsevier
The heat capacities of 4-methylbiphenyl and 4-tert-butylbiphenyl were measured by vacuum adiabatic calorimetry over the temperature range from (8 to 372)K. The temperatures and …
Number of citations: 22 www.sciencedirect.com
AA Efimova, RM Varushchenko, AI Druzhinina… - Russian Journal of …, 2010 - Springer
The heat capacity (C pm ) of 4,4′-dimethylbiphenyl and 4,4′-di-tert-butylbiphenyl in the temperature range of 8—373 K was measured by low-temperat ure adiabatic calorimetry, and …
Number of citations: 11 link.springer.com
M Abidi, N Derbel, R Hkiri, HM Sbihi, H Said… - Journal of Applied …, 2017 - Springer
The electrogeneration of pure 4,4′-di-tert-butylbiphenyl peroxide as an electrodeposit could be achieved on a platinum electrode through the anodic oxidation of p-tert butylphenol in …
Number of citations: 7 link.springer.com
CP Vlaar, GW Klumpp - Angewandte Chemie International …, 1993 - Wiley Online Library
The reaction of 7, 7-dihalonorcaranes with lithium 4, 4′-di-tert-butylbiphenyl at− 80 C leads to mixtures containing primarily 7, 7′-dilithiobinorcarane (3) besides 7-lithionorcarane (1) …
Number of citations: 10 onlinelibrary.wiley.com

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